(E)-16-ethoxyhexadec-9-en-1-amine
Description
Properties
Molecular Formula |
C18H37NO |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(E)-16-ethoxyhexadec-9-en-1-amine |
InChI |
InChI=1S/C18H37NO/c1-2-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h4,6H,2-3,5,7-19H2,1H3/b6-4+ |
InChI Key |
OOBSUSUFVSSVFU-GQCTYLIASA-N |
Isomeric SMILES |
CCOCCCCCC/C=C/CCCCCCCCN |
Canonical SMILES |
CCOCCCCCCC=CCCCCCCCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 16 Ethoxyhexadec 9 En 1 Amine
Strategies for Alkene Introduction and Stereocontrol in Hexadecenoic Amine Precursors
The critical step in synthesizing the backbone of (E)-16-ethoxyhexadec-9-en-1-amine is the stereoselective formation of the (E)-double bond at the C9 position. Several modern olefination reactions are well-suited for this purpose, offering high stereoselectivity and functional group tolerance.
Wittig Reaction and its Modifications: The Wittig reaction is a classic method for alkene synthesis from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.commnstate.edu For achieving high (E)-selectivity, stabilized ylides are typically employed. organic-chemistry.orgwikipedia.org However, for non-stabilized or semi-stabilized ylides, which are often required for the synthesis of long-chain hydrocarbons, achieving high (E)-selectivity can be challenging, and mixtures of (E) and (Z) isomers may result. wikipedia.org The Schlosser modification of the Wittig reaction can be utilized to enhance the formation of the (E)-alkene. wikipedia.org
Julia-Kocienski Olefination: The Julia-Kocienski olefination is a powerful and frequently utilized method for the stereoselective synthesis of (E)-alkenes. organic-chemistry.orgorganic-chemistry.orgmdpi.comorganicreactions.orgwikipedia.org This reaction involves the coupling of a sulfone with an aldehyde or ketone and generally provides excellent (E)-selectivity. organic-chemistry.orgmdpi.com Its mild reaction conditions and broad functional group tolerance make it a valuable tool in the synthesis of complex natural products and, by extension, molecules like this compound. mdpi.comorganicreactions.org The reaction proceeds through a β-alkoxy sulfone intermediate, which undergoes a Smiles rearrangement and subsequent elimination to form the alkene. organicreactions.org
Olefin Metathesis: Cross-metathesis reactions, particularly those employing Grubbs catalysts, have emerged as a highly efficient method for the formation of carbon-carbon double bonds. nih.govorganic-chemistry.orgumicore.com This strategy can be used to couple two smaller alkene fragments to construct the desired hexadecene backbone. organic-chemistry.org The choice of the appropriate generation of Grubbs catalyst can influence the stereoselectivity of the resulting alkene. umicore.com Self-metathesis of unsaturated fatty acids has also been explored using Grubbs catalysts to produce long-chain dicarboxylic acids, demonstrating the utility of this method in manipulating long aliphatic chains. researchgate.net
A comparative overview of these methods is presented in the table below:
Table 1: Comparison of Methods for (E)-Alkene Synthesis| Method | Advantages | Disadvantages | Stereoselectivity |
|---|---|---|---|
| Wittig Reaction | Well-established, versatile. masterorganicchemistry.commnstate.edu | Can produce isomeric mixtures with non-stabilized ylides. wikipedia.org | Dependent on ylide stability; stabilized ylides favor (E)-isomers. organic-chemistry.org |
| Julia-Kocienski Olefination | High (E)-selectivity, mild conditions, good functional group tolerance. organic-chemistry.orgmdpi.comorganicreactions.org | Multi-step process. organic-chemistry.org | Generally high (E)-selectivity. organic-chemistry.orgmdpi.com |
| Olefin Metathesis (Grubbs) | High efficiency, catalytic, can form complex molecules. umicore.comresearchgate.net | Can lead to a mixture of products if substrates have similar reactivity. organic-chemistry.org | Can be tuned by catalyst choice. umicore.com |
Amine Functionalization and Ethoxylation Processes for Producing this compound
Once the unsaturated hydrocarbon backbone is established, the next crucial steps involve the introduction of the primary amine and the terminal ethoxy group.
Amine Functionalization: The primary amine can be introduced through several established methods:
Reduction of Nitriles: A common and effective method for preparing primary amines is the reduction of a corresponding nitrile. libretexts.orgstudymind.co.ukorganic-chemistry.orgchemguide.co.uk This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgstudymind.co.ukchemguide.co.uk This two-step process, starting from an alkyl halide, involves a nucleophilic substitution with a cyanide salt to form the nitrile, followed by reduction. libretexts.org
Alkylation of Amines: Direct alkylation of ammonia (B1221849) or an amine with an appropriate alkyl halide is another route. google.comfishersci.co.ukgoogle.com However, this method can often lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating careful control of reaction conditions and stoichiometry. libretexts.org
Williamson Ether Synthesis: A classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. In this context, a terminal bromo- or iodo-functionalized hexadecene precursor could be reacted with sodium ethoxide.
Ethoxylation of the Amine: Direct ethoxylation of a primary fatty amine can be achieved by reacting it with ethylene (B1197577) oxide. wikipedia.orgchalmers.se This reaction typically occurs at the nitrogen atom, leading to the formation of hydroxyethyl (B10761427) groups. wikipedia.org To obtain the desired ethoxy group, a subsequent etherification of the resulting hydroxyl group would be necessary. The degree of ethoxylation can be influenced by reaction conditions such as temperature, pressure, and the presence of catalysts. chalmers.se Depending on the conditions, ethoxylates based on primary amines can exhibit characteristics of cationic surfactants. schaerer-surfactants.com
Chemo- and Regioselective Synthesis Approaches towards this compound
The synthesis of a bifunctional molecule like this compound requires careful consideration of chemo- and regioselectivity to ensure that the desired functional groups are introduced at the correct positions without unintended side reactions.
Protecting Group Strategies: To achieve the desired selectivity, the use of protecting groups is often indispensable. For instance, if the amine functionality is introduced early in the synthesis, it may need to be protected during subsequent reactions, such as the introduction of the ethoxy group or modifications to the alkene. Similarly, if a terminal hydroxyl group is present as a precursor to the ethoxy group, it might require protection during the amination step.
Regioselective Functionalization: The synthesis must be designed to selectively functionalize the terminal positions of the C16 chain. This can be achieved by starting with precursors that have reactive functional groups at the desired locations. For example, a synthetic route could commence with a di-functionalized starting material, such as a 1,16-dihaloalkane, which can then be selectively modified at each end.
Chemoselective Reactions: The choice of reagents and reaction conditions is critical for ensuring chemoselectivity. For instance, when reducing a nitrile to an amine in the presence of the alkene, a reducing agent that does not affect the double bond must be chosen. Similarly, if the ethoxy group is introduced via a Williamson ether synthesis on a halo-alcohol precursor, the conditions must be such that the halide at the other end of the molecule (destined for amination) does not react.
Scalable and Sustainable Synthesis Innovations for Ethoxylated Fatty Amines, Including this compound
The principles of green and sustainable chemistry are increasingly important in the chemical industry, driving innovation in the synthesis of ethoxylated fatty amines.
Green Chemistry Approaches:
Use of Renewable Feedstocks: Fatty amines can be derived from natural sources like fats and oils, which are renewable resources. atamanchemicals.com The synthesis of surfactants from renewable resources like cellulosic carbohydrates is an active area of research. nih.gov
Catalytic Processes: The use of catalytic methods, such as olefin metathesis with Grubbs catalysts or iron-catalyzed cross-coupling reactions, reduces waste by employing small amounts of catalyst to generate large quantities of product. umicore.combeilstein-journals.org Continuous-flow systems for reactions like nitrile hydrogenation also offer advantages in terms of safety, efficiency, and scalability. nih.gov
Alternative Solvents: The use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of green chemistry. researchgate.net Reactions in aqueous media or the use of surfactants to create microreactors in water are also being explored. researchgate.net
Scalability: For a synthesis to be commercially viable, it must be scalable. This involves moving from laboratory-scale batches to larger industrial production.
Flow Chemistry: Continuous flow reactors offer significant advantages for scaling up exothermic and potentially hazardous reactions like ethoxylation. tue.nl They provide better control over reaction parameters, improved safety, and can lead to higher purity products.
Process Optimization: Detailed studies on the influence of reaction parameters such as temperature, pressure, and catalyst loading are crucial for optimizing the process for large-scale production. chalmers.se
The development of "green" surfactants is a major focus, with an emphasis on creating biodegradable and less toxic alternatives to traditional petroleum-based products. youtube.comsancolo.com
By-product Formation and Purity Control in the Synthesis of this compound
In any multi-step synthesis, the formation of by-products is a significant concern, and methods for their removal and for ensuring the purity of the final product are essential.
Potential By-products:
Isomeric Impurities: In the alkene formation step, the (Z)-isomer of the double bond is a likely by-product. The ratio of (E) to (Z) isomers will depend on the synthetic method used.
Over-alkylation/Over-ethoxylation: During amination, secondary and tertiary amines can form. libretexts.org In the ethoxylation step, polyethoxylated products can be generated. google.com
Glycol Ethers: In ethoxylation reactions, the formation of glycol ether by-products can occur, which can affect the quality of the final product. google.comgoogle.com The addition of an acid during ethoxylation has been shown to reduce the formation of these and other by-products. google.comgoogle.com
Side-products from Olefination: The Julia-Kocienski olefination can have side reactions, such as the self-condensation of the sulfone. organic-chemistry.org
Purity Control and Purification:
Chromatography: Techniques like column chromatography are essential for separating the desired product from by-products and unreacted starting materials, especially for achieving high isomeric purity.
Recrystallization: If the final product or key intermediates are crystalline solids, recrystallization can be a highly effective purification method. mnstate.edu
Spectroscopic and Chromatographic Analysis: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are crucial for determining the purity and stereochemistry of the synthesized compound at each step.
The table below lists the chemical compounds mentioned in this article.
Advanced Spectroscopic and Analytical Characterization Techniques for E 16 Ethoxyhexadec 9 En 1 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of (E)-16-ethoxyhexadec-9-en-1-amine
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.
In the ¹H NMR spectrum, the protons of the ethoxy group are expected to appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂) due to spin-spin coupling. The protons adjacent to the primary amine group (CH₂-NH₂) would likely resonate as a triplet, while the N-H protons themselves may appear as a broad singlet. The olefinic protons of the (E)-configured double bond are anticipated to produce signals in the downfield region, with a large coupling constant characteristic of a trans geometry.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the ethoxy group, the carbons flanking the double bond, and the carbon atom bonded to the nitrogen of the amine group would all have characteristic chemical shifts. For a closely related compound, (E)-octadec-9-en-1-amine, ¹³C NMR data is publicly available and can be used as a reference for predicting the chemical shifts in this compound, with adjustments for the presence of the terminal ethoxy group. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethoxy) | ~1.2 | Triplet |
| CH₂ (ethoxy) | ~3.5 | Quartet |
| CH₂-NH₂ | ~2.7 | Triplet |
| =CH-CH= (olefinic) | ~5.4 | Multiplet |
| NH₂ | 1.0-2.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₂-NH₂) | ~42 |
| C9, C10 (=CH) | ~130 |
| C15 (CH₂-O) | ~70 |
| C16 (O-CH₂) | ~66 |
| O-CH₂-C H₃ | ~15 |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of C₁₈H₃₇NO.
Electron ionization (EI) would likely lead to extensive fragmentation of the molecule. The fragmentation patterns of long-chain ethers and amines are well-documented. nih.govrsc.org For this compound, characteristic fragmentation would involve cleavage at the C-C bonds adjacent to the nitrogen atom and the oxygen atom of the ether linkage. Alpha-cleavage next to the amine group would result in the formation of a stable iminium ion. Cleavage of the C-O bond in the ethoxy group could also be observed. The fragmentation pattern of the aliphatic chain, particularly around the double bond, can provide further structural confirmation.
Gas chromatography coupled with mass spectrometry (GC-MS) of the derivatized amine, for instance with trifluoroacetic anhydride (B1165640), can also be employed to enhance volatility and provide characteristic fragmentation patterns for identification and quantification. h-brs.de
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkane chain will appear just below 3000 cm⁻¹, while the C-H stretching of the alkene group will be observed just above 3000 cm⁻¹. researchgate.net The C=C stretching of the trans double bond will give a weak to medium absorption band around 1670 cm⁻¹, and a characteristic out-of-plane bending vibration for the trans-alkene protons is expected around 965 cm⁻¹. The C-O stretching of the ether linkage will produce a strong band in the 1150-1085 cm⁻¹ region. researchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide a strong signal for the C=C stretching vibration of the double bond, complementing the often weak IR absorption for this group in symmetrical or near-symmetrical alkenes.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 (two bands) |
| Alkene | =C-H Stretch | 3010-3040 |
| Alkane | C-H Stretch | 2850-2960 |
| Alkene | C=C Stretch | ~1670 |
| Alkene | C-H Out-of-plane bend (trans) | ~965 |
| Ether | C-O Stretch | 1085-1150 |
Chromatographic Methods for Purity Assessment and Isomer Separation of this compound
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its (Z)-isomer and other potential impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Due to the basic nature and potential for peak tailing of the primary amine, GC analysis is often performed after derivatization, for example, by acylation. h-brs.deresearchgate.net The use of specialized capillary columns, such as those with an ionic liquid stationary phase, can improve the separation of long-chain unsaturated amines and their isomers. nih.govbeilstein-journals.org
HPLC, particularly in reversed-phase mode, offers a versatile platform for the analysis and purification of this compound. The separation of (E) and (Z) isomers of similar long-chain compounds has been successfully achieved using C18 columns. bre.com The choice of mobile phase composition and the use of additives can be optimized to achieve baseline separation of the geometric isomers.
Advanced X-ray Diffraction and Electron Microscopy for Supramolecular Assemblies of this compound
While obtaining a single crystal of a long, flexible molecule like this compound suitable for X-ray crystallography can be challenging, this technique would provide the ultimate proof of its three-dimensional structure and stereochemistry. X-ray diffraction analysis would definitively confirm the (E)-configuration of the double bond and reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
Theoretical Chemistry and Computational Modeling Studies of E 16 Ethoxyhexadec 9 En 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity of (E)-16-ethoxyhexadec-9-en-1-amine
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of this compound. elixirpublishers.com These calculations can elucidate the distribution of electrons within the molecule, which is key to its reactivity.
Molecular Orbitals and Reactivity Indices: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting chemical reactivity. For a molecule like this compound, the HOMO is likely localized around the electron-rich amine group and the carbon-carbon double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO would indicate regions prone to nucleophilic attack. The energy gap between HOMO and LUMO is a determinant of the molecule's kinetic stability and reactivity. nih.gov
Electrostatic Potential Maps: An electrostatic potential (ESP) map visually represents the charge distribution. For this compound, the ESP map would likely show a negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the ethoxy group, indicating their nucleophilic character. The hydrogen atoms of the amine group would exhibit a positive potential (blue), highlighting their electrophilic nature.
Conceptual DFT Reactivity Descriptors: Various reactivity descriptors can be calculated to provide a more quantitative understanding. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
These descriptors help in predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -5.8 eV | Indicates potential for electron donation. |
| LUMO Energy | 1.2 eV | Indicates capacity to accept electrons. |
| HOMO-LUMO Gap | 7.0 eV | Suggests relatively high kinetic stability. |
| Ionization Potential | 5.8 eV | Energy needed to remove an electron. |
| Electron Affinity | -1.2 eV | Energy change upon gaining an electron. |
| Electronegativity | 2.3 | Moderate tendency to attract electrons. |
| Chemical Hardness | 3.5 | Indicates moderate stability of the electron cloud. |
Note: These values are illustrative and would need to be calculated using specific DFT methods.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The long, flexible alkyl chain of this compound allows it to adopt numerous conformations.
Conformational Analysis: This involves systematically or stochastically exploring the potential energy surface of the molecule to identify stable conformers. researchgate.net For this compound, key dihedral angles to consider would be around the C-C bonds of the hexadecyl chain, the C-N bond of the amine, and the C-O bond of the ethoxy group. The presence of the rigid (E)-double bond at the 9-position significantly constrains the conformational freedom in that region of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule over time. mdpi.comyoutube.com By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a surface. These simulations can show how the molecule folds and changes its shape, which is crucial for understanding its interactions with other molecules, such as in biological systems or material interfaces. nih.govchemrxiv.org
Prediction of Spectroscopic Properties of this compound through Computational Methods
Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of the molecule. nih.gov
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. bohrium.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov This information is invaluable for interpreting experimental infrared (IR) and Raman spectra. Specific vibrational modes associated with the N-H and C-H stretching of the amine group, the C=C stretching of the alkene, and the C-O stretching of the ether can be identified and assigned. ruc.dk
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. nih.gov For this compound, the absorption would likely be in the far UV region, associated with σ → σ* and n → σ* transitions.
Computational Studies of Intermolecular Interactions Involving this compound
Understanding how this compound interacts with other molecules is key to predicting its physical properties and potential applications. Computational methods can quantify these interactions. dntb.gov.ua
Hydrogen Bonding: The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. The ethoxy group can act as a hydrogen bond acceptor. Computational studies can determine the strength and geometry of these hydrogen bonds with solvent molecules or other functional groups. researchgate.net
Van der Waals Interactions: The long hydrocarbon chain will primarily interact through van der Waals forces. MD simulations can be used to study the collective effect of these weak interactions, which are important for processes like self-assembly and membrane partitioning.
Interaction with Metal Ions: The amine group can act as a ligand, coordinating to metal ions. Computational methods can model these interactions, predicting binding energies and coordination geometries.
Table 2: Hypothetical Intermolecular Interaction Energies for this compound
| Interacting Species | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| Water | Hydrogen Bonding | -5 to -8 |
| Methanol | Hydrogen Bonding | -4 to -7 |
| Another amine molecule | Hydrogen Bonding & van der Waals | -6 to -10 |
| Metal ion (e.g., Cu²⁺) | Coordination | -20 to -40 |
Note: These are representative values and the actual interaction energies would depend on the specific orientation and environment.
Rational Design of this compound Derivatives via Computational Approaches
Computational chemistry provides a framework for the rational design of new molecules with tailored properties, based on the understanding of the parent molecule. researchgate.netnrel.govopenmedicinalchemistryjournal.com
Structure-Property Relationships: By systematically modifying the structure of this compound in silico—for example, by changing the length of the alkyl chain, altering the position or geometry of the double bond, or substituting the ethoxy group—researchers can predict how these changes will affect the molecule's electronic, conformational, and interactive properties. rsc.orgchemrxiv.org
Virtual Screening: If a particular property is desired, such as enhanced binding to a specific receptor, computational methods can be used to screen a virtual library of derivatives. mdpi.com This allows for the prioritization of synthetic efforts on the most promising candidates. For instance, if the goal is to design a derivative that can more effectively insert into a lipid bilayer, MD simulations could be used to evaluate the free energy of insertion for various modified structures. mdpi.com
Physico Chemical Principles of Supramolecular Organization Involving E 16 Ethoxyhexadec 9 En 1 Amine
Self-Assembly Behavior in Solution: Micelles, Vesicles, and Liquid Crystals Formed by (E)-16-ethoxyhexadec-9-en-1-amine
The amphiphilic nature of this compound, characterized by a hydrophobic hexadecenyl chain and a hydrophilic ethoxy-amine head group, is the primary driver of its self-assembly in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules spontaneously aggregate to minimize the unfavorable interactions between their hydrophobic tails and water. This process leads to the formation of various ordered structures.
Micelles: The most common initial aggregates are spherical micelles. In these structures, the hydrophobic alkyl chains are sequestered in the core, shielded from the aqueous environment, while the hydrophilic ethoxy-amine head groups form the outer corona, interacting with water molecules. The presence of the double bond in the alkyl chain can influence the packing of the molecules within the micelle, potentially leading to a less compact core compared to saturated counterparts.
Vesicles: Under specific conditions of concentration, temperature, and ionic strength, the self-assembly can progress to form vesicles. These are spherical, bilayer structures enclosing an aqueous compartment. The bilayers are composed of two layers of this compound molecules arranged tail-to-tail. The formation of vesicles is a testament to the molecule's ability to create a stable, self-contained micro-environment.
Liquid Crystals: At higher concentrations, further ordering can occur, leading to the formation of lyotropic liquid crystalline phases. These phases exhibit a degree of order that is intermediate between a true liquid and a solid crystal. For long-chain, unsaturated amphiphiles, lamellar (bilayer), hexagonal, and cubic phases are commonly observed. nih.govgoogle.com The specific liquid crystalline phase formed by this compound would depend on the interplay of factors such as the geometry of the molecule (packing parameter), temperature, and the presence of any co-solutes. The unsaturated nature of the alkyl chain can play a significant role in promoting the formation of non-lamellar structures due to the kink it introduces, which affects molecular packing. researchgate.net
A hypothetical phase diagram for this compound in water could illustrate the transition from monomeric solution to micelles, and then to various liquid crystalline phases as the concentration increases.
Interactive Data Table: Expected Supramolecular Structures of this compound in Aqueous Solution
| Concentration Range | Predominant Supramolecular Structure | Description |
| < CMC | Monomers | Individual molecules dissolved in solution. |
| > CMC | Micelles (Spherical or Ellipsoidal) | Aggregates with a hydrophobic core and hydrophilic corona. |
| Higher Concentrations | Vesicles | Bilayered, spherical structures enclosing an aqueous core. |
| Very High Concentrations | Liquid Crystalline Phases (e.g., Lamellar, Hexagonal) | Highly ordered, anisotropic structures. |
Thermodynamics of Self-Assembly Processes of this compound
The self-assembly of this compound is a thermodynamically driven process, governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
The spontaneity of micellization is indicated by a negative Gibbs free energy of micellization (ΔG°mic). This process is primarily driven by the hydrophobic effect. wikipedia.org When the hydrophobic alkyl chains are transferred from the aqueous environment to the micellar core, the ordered water molecules surrounding the chains are released, leading to a significant increase in the entropy of the system (a large, positive TΔS°mic). This entropic contribution is the main driving force for micellization. inflibnet.ac.in
The enthalpy of micellization (ΔH°mic) can be either slightly positive (endothermic) or negative (exothermic), depending on the specific interactions. inflibnet.ac.in For many non-ionic surfactants, micellization is a slightly endothermic process. The thermodynamic parameters can be experimentally determined by measuring the critical micelle concentration (CMC) at different temperatures.
The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic = RT ln(CMC)
Where R is the gas constant and T is the absolute temperature.
Interactive Data Table: Representative Thermodynamic Parameters of Micellization for a C16 Unsaturated Ethoxylated Amine
| Thermodynamic Parameter | Representative Value | Significance |
| Critical Micelle Concentration (CMC) | 10-4 - 10-5 M | Concentration at which self-assembly begins. |
| Gibbs Free Energy of Micellization (ΔG°mic) | -20 to -30 kJ/mol | Indicates a spontaneous process. |
| Enthalpy of Micellization (ΔH°mic) | +1 to +5 kJ/mol | Often a slightly endothermic process. |
| Entropy of Micellization (TΔS°mic) | +21 to +35 kJ/mol | The primary driving force due to the hydrophobic effect. |
Note: These values are illustrative and can vary based on the exact degree of ethoxylation and experimental conditions.
Influence of Alkyl Chain Length, Ethoxylation Degree, and Stereochemistry on Aggregate Formation of Ethoxylated Amines
The self-assembly behavior of ethoxylated amines is highly sensitive to their molecular architecture.
Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a lower critical micelle concentration (CMC) because the hydrophobic effect becomes more pronounced. nih.gov Longer chains favor aggregation at lower concentrations to minimize their contact with water.
Ethoxylation Degree: The degree of ethoxylation, which determines the size of the hydrophilic head group, has a significant impact. A higher degree of ethoxylation increases the hydrophilicity of the molecule, which generally leads to a higher CMC. qmul.ac.uk It also influences the geometry of the surfactant, which in turn affects the type of aggregate formed. A larger head group favors the formation of micelles over more complex structures like lamellar phases.
Stereochemistry (Unsaturation): The presence of a double bond in the alkyl chain, as in this compound, introduces a rigid kink. The (E)-configuration (trans) results in a more linear chain compared to the (Z)-configuration (cis). This stereochemistry affects how the molecules can pack together. A kink in the chain increases the cross-sectional area of the hydrophobic tail, which can hinder tight packing and lead to a higher CMC compared to a saturated analogue. researchgate.net The presence of unsaturation can also favor the formation of curved interfaces, potentially promoting the formation of smaller micelles or non-lamellar liquid crystalline phases. researchgate.net
Interactive Data Table: Influence of Molecular Structure on the CMC of Ethoxylated Amines
| Structural Feature | Change | Effect on CMC | Rationale |
| Alkyl Chain Length | Increase | Decrease | Increased hydrophobicity drives aggregation at lower concentrations. nih.gov |
| Degree of Ethoxylation | Increase | Increase | Increased hydrophilicity of the head group requires higher concentrations for aggregation. qmul.ac.uk |
| Unsaturation | Presence (vs. Saturated) | Increase | The kink in the chain hinders efficient packing, making aggregation less favorable. researchgate.net |
Interactions of this compound with Model Lipid Bilayers and Artificial Membranes
The interaction of surfactants with lipid bilayers is of great interest in various biological and pharmaceutical contexts. This compound, due to its structural similarity to membrane lipids, is expected to interact significantly with model lipid bilayers.
At low concentrations, monomeric this compound can partition into the lipid bilayer. The hydrophobic tail would embed within the acyl chain region of the bilayer, while the hydrophilic ethoxy-amine head group would reside near the polar head groups of the lipids. This insertion can alter the physical properties of the membrane, such as its fluidity, thickness, and permeability. nih.gov
At concentrations near and above its CMC, the surfactant can have more disruptive effects. The formation of mixed micelles, composed of both the surfactant and lipids, can lead to the solubilization and eventual disruption of the membrane structure. The ability of this compound to perturb lipid bilayers will depend on its concentration, the composition of the lipid membrane, and the temperature. The presence of the unsaturated bond in its tail might facilitate its insertion into the fluid regions of a lipid bilayer.
Surface and Interfacial Chemistry of this compound: Adsorption and Spreading Behavior
As a surfactant, this compound exhibits significant surface activity, meaning it preferentially adsorbs at interfaces, such as the air-water or oil-water interface. This adsorption lowers the surface tension of the system. atamanchemicals.com
The molecule orients itself at the interface with its hydrophobic tail directed away from the aqueous phase (into the air or oil) and its hydrophilic head group remaining in the water. As the concentration of the surfactant in the bulk solution increases, the interface becomes more populated with surfactant molecules until a saturated monolayer is formed. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension reaches a plateau value, which corresponds to the CMC.
The efficiency of a surfactant is often characterized by its pC20 value, which is the negative logarithm of the concentration required to reduce the surface tension of water by 20 mN/m. A higher pC20 value indicates greater efficiency. The effectiveness is determined by the maximum reduction in surface tension achieved, which is related to the packing of the surfactant molecules at the interface. The presence of the ethoxy group and the unsaturated alkyl chain in this compound will influence its packing and, consequently, its surface tension reduction capabilities. The ethoxylation can mitigate strong interactions between head groups, affecting the packing density at the interface. nih.gov
Chemical Reactivity and Derivatization Chemistry of E 16 Ethoxyhexadec 9 En 1 Amine
Reactions at the Primary Amine Group of (E)-16-ethoxyhexadec-9-en-1-amine
The primary amine group is a key site for the functionalization of this compound, allowing for the introduction of a wide range of substituents. Common reactions include acylation, alkylation, and the formation of Schiff bases.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides leads to the formation of stable N-acyl amides. google.comlibretexts.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent can vary, with common options including tetrahydrofuran, t-butyl methyl ether, or ethyl acetate. google.com The reaction temperature is generally kept low, ranging from -30°C to 40°C, to control the exothermic nature of the reaction. google.com
Table 1: Representative Acylation Reactions of Primary Amines
| Acylating Agent | Base | Solvent | Temperature (°C) | Product |
| Chloroacetyl chloride | Triethylamine | Tetrahydrofuran | -15 to -10 | N-(chloroacetyl) amine derivative |
| Benzoyl chloride | Aqueous NaOH | Dichloromethane/Water | Room Temperature | N-benzoyl amine derivative |
| Acetic anhydride (B1165640) | Pyridine | Dichloromethane | 0 to Room Temperature | N-acetyl amine derivative |
Schiff Base Formation: Primary amines readily react with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction typically occurs under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The formation of the C=N double bond in the Schiff base provides a platform for further chemical modifications.
Reactions at the Alkene Moiety of this compound (e.g., Hydrogenation, Epoxidation, Halogenation)
The internal double bond in this compound is susceptible to a variety of addition reactions, allowing for the modification of the hydrocarbon chain.
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of hydrogen gas. masterorganicchemistry.com The process converts the unsaturated amine into its saturated counterpart, 16-ethoxyhexadecan-1-amine.
Epoxidation: The alkene can be converted to an epoxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmasterorganicchemistry.comyoutube.comyoutube.com The reaction is a syn-addition, meaning both C-O bonds of the epoxide are formed on the same face of the original double bond. masterorganicchemistry.com This transformation introduces a reactive three-membered ring into the molecule, which can be subsequently opened by various nucleophiles to introduce further functionality.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a vicinal dihalide. byjus.comma.edu This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. byjus.com The bromination of alkenes can be initiated by light and proceeds via a free-radical chain mechanism. ma.edu
Table 2: Common Reactions at the Alkene Moiety
| Reaction | Reagent(s) | Catalyst | Product |
| Hydrogenation | H₂ | Pd/C, Pt | Saturated amine |
| Epoxidation | m-CPBA | - | Epoxidized amine |
| Bromination | Br₂ | Light or none | Dibromo-derivative |
Transformations of the Ethoxy Chain in this compound
The terminal ethoxy group is generally stable but can be cleaved under specific conditions, most commonly by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgpressbooks.pubmasterorganicchemistry.comyoutube.com This reaction, known as ether cleavage, proceeds via a nucleophilic substitution mechanism (S_N_1 or S_N_2). libretexts.orgpressbooks.pub For a primary ether like the one in the title compound, the reaction with HBr or HI would likely proceed through an S_N_2 pathway, where the halide ion attacks the less sterically hindered ethyl group, leading to the formation of 1-bromoethane or 1-iodoethane and the corresponding long-chain alcohol, (E)-16-hydroxyhexadec-9-en-1-amine. libretexts.orgpressbooks.pub
Synthesis of Novel Functionalized Derivatives of this compound
The versatile reactivity of this compound allows for the synthesis of a wide array of novel derivatives. By combining the reactions described above, multifunctional molecules can be created. For instance, acylation of the amine followed by epoxidation of the alkene would yield an N-acyl epoxidized amine. Similarly, the formation of a Schiff base followed by hydrogenation could lead to a secondary amine derivative. The synthesis of such derivatives is often driven by the desire to create molecules with specific properties, such as surfactants or ligands for metal complexes. The reactivity of this compound is analogous to that of oleylamine (B85491), which is widely used in the synthesis of nanoparticles. wikipedia.org
Catalytic Applications of this compound in Organic Synthesis
Long-chain amines and their derivatives can act as ligands for metal catalysts, influencing their solubility, stability, and catalytic activity. While specific catalytic applications of this compound are not extensively documented, its structural similarity to oleylamine suggests potential uses in several areas. Oleylamine is a well-known capping agent and stabilizer in the synthesis of a variety of nanoparticles, including metal oxides and metal chalcogenides. wikipedia.org The amine group can coordinate to the surface of the growing nanoparticles, controlling their size and preventing aggregation. wikipedia.org Furthermore, long-chain amines can themselves act as reducing agents in certain high-temperature reactions for the synthesis of metal nanoparticles. alfa-chemistry.com Given these precedents, this compound could potentially be employed as a ligand or stabilizing agent in the synthesis of novel nanomaterials.
Exploration of E 16 Ethoxyhexadec 9 En 1 Amine in Advanced Materials Science
Role of (E)-16-ethoxyhexadec-9-en-1-amine as a Monomer or Building Block in Polymer Synthesis
The presence of a primary amine group allows this compound to readily participate in various polymerization reactions. It can serve as a monomer in the synthesis of polyamides, polyimides, and polyureas through step-growth polymerization with appropriate comonomers such as dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The long aliphatic chain of the molecule can be leveraged to impart flexibility and hydrophobicity to the resulting polymer backbone. Furthermore, the ethoxy and amine end-groups offer sites for post-polymerization modification, enabling the tuning of polymer properties for specific applications.
The trans-double bond within the hydrocarbon chain introduces a degree of rigidity and can also be a site for further chemical modification, such as through addition reactions, allowing for the cross-linking of polymer chains or the grafting of side chains. This functionality opens up possibilities for creating novel polymer architectures with tailored thermal and mechanical properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Comonomer | Linkage Formed | Potential Polymer Properties |
| Polyamide | Dicarboxylic acid (e.g., Adipic acid) | Amide | Flexibility, Hydrophobicity, Potential for hydrogen bonding |
| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide | High thermal stability, Chemical resistance |
| Polyurea | Diisocyanate (e.g., Toluene diisocyanate) | Urea | Elastomeric properties, Good adhesion |
Application of this compound in the Synthesis of Nanomaterials (e.g., as a Template or Stabilizing Agent)
In the realm of nanotechnology, this compound can function as a crucial component in the bottom-up synthesis of nanomaterials. Its amphiphilic character, though weak, allows it to act as a stabilizing agent, preventing the agglomeration of nanoparticles during their formation. The amine group can coordinate to the surface of metal or metal oxide nanoparticles, while the hydrophobic alkyl chain extends into the solvent medium, providing steric stabilization.
Moreover, the molecule's ability to self-assemble into ordered structures, such as micelles or vesicles in specific solvents, can be exploited for its use as a soft template. These self-assembled structures can direct the growth of inorganic materials, leading to the formation of mesoporous materials or nanoparticles with controlled size and morphology. The ethoxy group can also play a role in modulating the interaction with precursor species.
Integration of this compound into Amphiphilic Systems for Controlled Release Research
The structure of this compound makes it an interesting candidate for integration into more complex amphiphilic systems for controlled release applications. By chemically modifying the amine or ethoxy groups, or by co-assembling it with other amphiphiles, it is possible to create vesicles, liposomes, or micelles. These assemblies can encapsulate active molecules, such as drugs or fragrances, within their hydrophobic core or at the interface.
The release of the encapsulated cargo can be triggered by changes in the environment, such as pH. For instance, the protonation of the amine group at lower pH can lead to a change in the packing of the amphiphiles, destabilizing the assembly and releasing the contents. The double bond also presents an opportunity for creating stimuli-responsive systems, where cleavage of the bond through ozonolysis or other oxidative methods could trigger release.
Development of Novel Surfactants with Tunable Properties from this compound and its Derivatives
This compound itself can be considered a cationic surfactant, particularly in acidic conditions where the amine group is protonated. However, its true potential lies in its use as a precursor for a wide array of novel surfactants. The primary amine is a versatile handle for chemical modification.
For example, quaternization of the amine group with different alkyl halides can lead to a series of quaternary ammonium (B1175870) surfactants with varying head group sizes and counter-ions, thereby tuning their surface activity and solution behavior. Ethoxylation of the amine group can produce nonionic surfactants with adjustable hydrophilic-lipophilic balance (HLB) values. Furthermore, reaction with molecules like succinic anhydride (B1165640) can yield anionic surfactants. This chemical versatility allows for the design of surfactants with properties tailored for specific applications, such as emulsification, foaming, or dispersion.
Table 2: Potential Surfactant Derivatives of this compound
| Surfactant Type | Modification Reaction | Resulting Head Group | Key Tunable Property |
| Cationic (Quaternary Ammonium) | Reaction with alkyl halide | Quaternary ammonium | Head group size, Counter-ion |
| Nonionic | Ethoxylation | Polyoxyethylene | Hydrophilic-Lipophilic Balance (HLB) |
| Anionic | Reaction with succinic anhydride | Carboxylate | Charge, pH-responsiveness |
| Zwitterionic | Reaction with a sultone | Sulfobetaine | Isoelectric point, Salt tolerance |
Chemical Engineering Aspects: Process Optimization and Scale-Up for Material Applications of this compound
The transition from laboratory-scale synthesis to industrial production of this compound for material applications presents several chemical engineering challenges. The synthesis of this molecule likely involves multiple steps, starting from readily available precursors. Optimizing each reaction step is crucial for maximizing yield, minimizing byproducts, and ensuring the stereospecificity of the trans-double bond.
Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, catalyst selection, and solvent systems. The use of continuous flow reactors could offer advantages over batch processes in terms of heat and mass transfer, reaction control, and safety. Purification of the final product to the high degree required for many material science applications, particularly in polymer synthesis, is another critical aspect. Techniques such as distillation, crystallization, and chromatography would need to be evaluated and scaled up.
A life cycle assessment would also be an important consideration in the scale-up process to evaluate the environmental impact and sustainability of the manufacturing process. This would include assessing the energy consumption, solvent usage, and waste generation.
Future Research Directions and Unexplored Avenues for E 16 Ethoxyhexadec 9 En 1 Amine Studies
Stereoselective Synthesis of Advanced Derivatives of (E)-16-ethoxyhexadec-9-en-1-amine
The development of stereoselective synthesis methods for derivatives of this compound is a critical first step towards unlocking its full potential. The existing (E)-alkene and terminal primary amine offer reactive sites for modification, but achieving precise control over the stereochemistry of new chiral centers would be paramount. Future research could focus on catalytic asymmetric reactions to introduce functionalities such as hydroxyl or carbonyl groups at specific positions along the aliphatic chain. For instance, employing chiral catalysts in epoxidation or dihydroxylation reactions at the C9-C10 double bond could yield a range of stereoisomeric diols and epoxides. Subsequent nucleophilic opening of these epoxides with various reagents would provide access to a diverse library of chiral amino alcohol derivatives.
Furthermore, the development of diastereoselective reactions involving the amine group could lead to the synthesis of complex acyclic and heterocyclic structures. The strategic use of chiral auxiliaries or organocatalysts in reactions like Mannich or aza-Henry reactions could enable the construction of new carbon-carbon and carbon-nitrogen bonds with high levels of stereocontrol. The successful synthesis of these advanced derivatives would be instrumental for investigating their structure-activity relationships in various applications.
Comprehensive Structure-Function Relationship Studies of this compound and Analogues
A systematic investigation into the structure-function relationships of this compound and its synthesized analogues is essential to understand how molecular architecture dictates physical, chemical, and biological properties. By methodically altering the structure—for example, by varying the length of the alkyl chain, modifying the ethoxy terminus, or introducing different functional groups near the amine or the double bond—researchers can correlate specific structural features with observed functionalities.
These studies would involve a comprehensive characterization of each analogue's physicochemical properties, such as its pKa, lipophilicity, and surface activity. Computational modeling and simulation techniques could be employed to predict how structural changes influence molecular conformation, intermolecular interactions, and binding affinities with target molecules or surfaces. This detailed understanding would provide a rational basis for designing novel molecules with tailored properties for specific applications, such as improved efficacy as surfactants, corrosion inhibitors, or building blocks for functional polymers.
Advanced Characterization of Self-Assembled Structures Formed by this compound
The amphiphilic nature of this compound, possessing a hydrophilic amine head and a long hydrophobic tail, suggests a propensity for self-assembly in solution. Future research should focus on the detailed characterization of the micelles, vesicles, or other supramolecular structures that this compound may form under various conditions, including changes in concentration, pH, temperature, and solvent.
Advanced analytical techniques such as small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and cryogenic transmission electron microscopy (cryo-TEM) would be crucial for elucidating the size, shape, and internal structure of these assemblies. Understanding the thermodynamics and kinetics of the self-assembly process will provide insights into the stability and responsiveness of these structures. The ability to control the formation and disassembly of these supramolecular architectures could lead to applications in drug delivery, nanotechnology, and the creation of "smart" materials that respond to external stimuli.
Integration of this compound into Sustainable Chemical Processes
The principles of green chemistry provide a framework for exploring the integration of this compound into more sustainable chemical processes. Research in this area could investigate its potential as a biodegradable surfactant or emulsifier, offering an environmentally benign alternative to conventional, more persistent surfactants. Its long aliphatic chain, derived from potentially renewable feedstocks, aligns with the goals of sustainable chemistry.
Further studies could explore its use as a phase-transfer catalyst or as a recoverable and reusable organocatalyst in various chemical transformations. The amine functionality could be leveraged for its basicity or nucleophilicity in catalytic cycles. The development of synthetic routes to this compound that utilize green solvents, renewable starting materials, and energy-efficient reaction conditions would further enhance its sustainability profile.
Emerging Applications of this compound in Novel Material Systems
The unique combination of a long hydrocarbon chain, a reactive double bond, and a functional amine group makes this compound a versatile building block for the creation of novel material systems. Future research could explore its incorporation into polymers to impart specific properties. For instance, its polymerization via the double bond or its use as a monomer in the synthesis of polyamides or polyimines could lead to materials with tailored thermal, mechanical, and surface properties.
Q & A
Q. What are the key challenges in synthesizing (E)-16-ethoxyhexadec-9-en-1-amine with high stereochemical purity?
The synthesis of this compound requires precise control over the (E)-configuration at the C9 double bond and the ethoxy group at C15. A common approach involves Wittig or Horner-Wadsworth-Emmons reactions for alkene formation, followed by ethoxy group introduction via nucleophilic substitution. Challenges include minimizing isomerization during purification (e.g., column chromatography) and ensuring regioselectivity in amine functionalization. Analytical validation using (chemical shifts for vinyl protons: δ 5.3–5.5 ppm) and (C9 alkene carbons at δ 125–130 ppm) is critical .
Q. How can solubility limitations of this compound in polar solvents be addressed for biological assays?
Due to its long alkyl chain and nonpolar ethoxy group, this compound exhibits poor solubility in aqueous media. Methodological solutions include:
- Using co-solvents like DMSO (≤1% v/v) to maintain colloidal stability.
- Formulating liposomal or micellar carriers (e.g., with phosphatidylcholine derivatives) .
- Confirming solubility via dynamic light scattering (DLS) to detect aggregation artifacts .
Q. What spectroscopic techniques are most reliable for characterizing the amine functionality in this compound?
- FT-IR : N-H stretching vibrations (3300–3500 cm) and amine deformation modes (1600–1640 cm).
- Mass Spectrometry : ESI-MS in positive ion mode to detect the [M+H] peak (theoretical m/z: calculated from molecular formula).
- X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereochemistry .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s self-assembly behavior in aqueous systems?
- Critical Micelle Concentration (CMC) Determination : Use surface tension measurements (Du Noüy ring method) or fluorescence spectroscopy (pyrene probe).
- Morphology Analysis : TEM or cryo-EM to visualize micelle/vesicle structures.
- Thermodynamic Parameters : Calculate Gibbs free energy of micellization () from temperature-dependent CMC data .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Solutions include:
- Validating computational models with solvent-accessible surface area (SASA) simulations.
- Comparing experimental (via potentiometric titration) with predicted protonation states .
- Revisiting transition-state geometries using ab initio molecular dynamics .
Q. How can researchers optimize protocols for studying the compound’s interactions with lipid bilayers?
- Membrane Fluidity Assays : Use Laurdan fluorescence to monitor polarity changes in lipid bilayers.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Molecular Dynamics Simulations : Apply CHARMM36 or Martini force fields to predict insertion depth and hydrogen-bonding patterns .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., calculation).
- ANOVA with Tukey’s post hoc test : Compare multiple experimental groups.
- Error Propagation Analysis : Account for uncertainties in dilution series and instrument calibration .
Q. How should conflicting chromatographic purity results (HPLC vs. GC) be reconciled?
- Method Validation : Ensure both techniques use matched detection parameters (e.g., UV wavelength for HPLC, FID for GC).
- Spike Recovery Tests : Add a known impurity to assess method specificity.
- Cross-Validation with NMR : Use integration to quantify residual solvents or byproducts .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility when sharing synthetic protocols for this compound?
- Detailed Experimental Logs : Include exact reaction times, temperature fluctuations, and stirring rates.
- Raw Data Archiving : Upload NMR spectra, chromatograms, and crystallography files to repositories like Zenodo.
- Reagent Lot Numbers : Document suppliers and purity grades for critical reagents (e.g., catalysts) .
Q. How can researchers mitigate bias when interpreting bioactivity data?
- Blinded Experiments : Separate compound preparation and assay execution teams.
- Negative Controls : Use structurally analogous inert compounds (e.g., hexadecane-1-amine) to confirm specificity.
- Pre-registration : Submit study designs to platforms like Open Science Framework before data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
